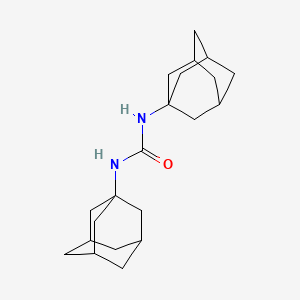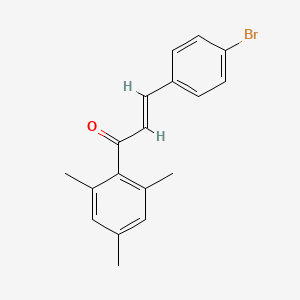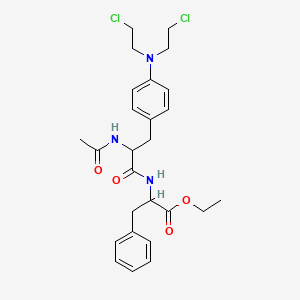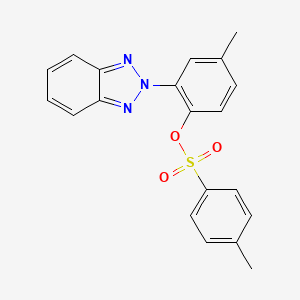
1,3-Bis(1-adamantyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diadamantan-1-ylurea: is a chemical compound with the molecular formula C21H32N2O N,N’-Bis(1-adamantyl)urea . This compound is characterized by the presence of two adamantane groups attached to a urea moiety. Adamantane is a highly stable, diamondoid hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to the compound. The incorporation of adamantane groups into the urea structure enhances the compound’s thermal stability and resistance to chemical degradation.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Diadamantan-1-ylurea can be synthesized through a one-pot direct inclusion method. This involves the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane or 3,5-dimethyl-1,3-dehydroadamantane , followed by hydrolysis of the obtained esters . The reaction typically proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods: Industrial production of 1,3-Diadamantan-1-ylurea involves the use of 1-adamantyl isocyanate as a key intermediate. The isocyanate reacts with various amines to form the urea derivative. The process is scalable and can be optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions: 1,3-Diadamantan-1-ylurea undergoes several types of chemical reactions, including:
Oxidation: The adamantane groups can be oxidized to form adamantanone derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the adamantane groups can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Halogenation reactions can be carried out using or under controlled conditions.
Major Products:
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated adamantane derivatives.
科学的研究の応用
1,3-Diadamantan-1-ylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of high-performance materials, such as thermally stable polymers and coatings.
作用機序
The mechanism of action of 1,3-Diadamantan-1-ylurea involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of soluble epoxide hydrolase, it binds to the active site of the enzyme, preventing the hydrolysis of epoxy fatty acids to diols. This inhibition can lead to increased levels of epoxy fatty acids, which have anti-inflammatory and cardioprotective effects . The adamantane groups contribute to the compound’s stability and enhance its binding affinity to the target enzyme.
類似化合物との比較
- 1,3-Diadamantylurea
- N,N’-Bis(1-adamantyl)urea
- 1,3-Diadamantane-1-carboxamide
Comparison: 1,3-Diadamantan-1-ylurea is unique due to the presence of two adamantane groups, which impart significant stability and rigidity to the compound. Compared to other similar compounds, it exhibits enhanced thermal stability and resistance to chemical degradation. Additionally, its ability to inhibit soluble epoxide hydrolase makes it a promising candidate for therapeutic applications, distinguishing it from other adamantane derivatives .
特性
分子式 |
C21H32N2O |
|---|---|
分子量 |
328.5 g/mol |
IUPAC名 |
1,3-bis(1-adamantyl)urea |
InChI |
InChI=1S/C21H32N2O/c24-19(22-20-7-13-1-14(8-20)3-15(2-13)9-20)23-21-10-16-4-17(11-21)6-18(5-16)12-21/h13-18H,1-12H2,(H2,22,23,24) |
InChIキー |
CHZFWQHXHXBIQH-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NC45CC6CC(C4)CC(C6)C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B11708473.png)


![N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11708483.png)
![3-(4-methylphenoxy)-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl benzoate](/img/structure/B11708490.png)
![3-[(E)-(hydroxyimino)methyl]-1-{2-oxo-2-[(phenylcarbamoyl)amino]ethyl}pyridinium](/img/structure/B11708495.png)
![3-(3-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B11708516.png)
![Ethyl 2-((1-(4-(tert-butyl)benzamido)-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11708524.png)


![2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11708539.png)
![(5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11708547.png)


